An In-depth Technical Guide to the Chemical Properties of 2-(4-methoxyphenyl)-N-phenylacetamide
An In-depth Technical Guide to the Chemical Properties of 2-(4-methoxyphenyl)-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-methoxyphenyl)-N-phenylacetamide is a member of the N-phenylacetamide class of organic compounds, a scaffold of significant interest in medicinal chemistry and materials science. The presence of both a 4-methoxyphenyl group and an N-phenylacetamide moiety gives this molecule a unique combination of electronic and steric properties, making it a valuable subject of study for potential applications in drug discovery and organic synthesis. This technical guide provides a comprehensive overview of the chemical properties of 2-(4-methoxyphenyl)-N-phenylacetamide, including its synthesis, spectral characteristics, physical and chemical properties, and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this and related chemical entities.
Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 50916-21-7 | [1] |
| Molecular Formula | C₁₅H₁₅NO₂ | [1] |
| Molecular Weight | 241.29 g/mol | [1] |
| IUPAC Name | 2-(4-methoxyphenyl)-N-phenylacetamide | |
| Synonyms | N-(4-methoxyphenyl)-2-phenylacetamide, Phenyl-essigsaeure-p-anisidid | [1] |
Synthesis of 2-(4-methoxyphenyl)-N-phenylacetamide
The synthesis of 2-(4-methoxyphenyl)-N-phenylacetamide can be achieved through several established methods for amide bond formation. A common and effective approach involves the acylation of aniline with a derivative of 4-methoxyphenylacetic acid.
Proposed Synthetic Pathway
A plausible and efficient synthetic route involves the reaction of 4-methoxyphenylacetyl chloride with aniline in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Proposed two-step synthesis of 2-(4-methoxyphenyl)-N-phenylacetamide.
Detailed Experimental Protocol
Step 1: Synthesis of 4-methoxyphenylacetyl chloride
-
To a solution of 4-methoxyphenylacetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-methoxyphenylacetyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(4-methoxyphenyl)-N-phenylacetamide
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Dissolve aniline (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a solution of 4-methoxyphenylacetyl chloride (1 equivalent) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess aniline and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 2-(4-methoxyphenyl)-N-phenylacetamide as a solid.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the 4-methoxyphenyl and the N-phenyl rings, as well as the methylene and methoxy protons.
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Aromatic protons (4-methoxyphenyl): Two doublets in the range of δ 6.8-7.3 ppm, corresponding to the AA'BB' system of the para-substituted ring.
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Aromatic protons (N-phenyl): A multiplet in the range of δ 7.0-7.6 ppm.
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Methylene protons (-CH₂-): A singlet around δ 3.6 ppm.
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Methoxy protons (-OCH₃): A singlet around δ 3.8 ppm.
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Amide proton (-NH-): A broad singlet that may appear in the range of δ 8.0-9.5 ppm, the chemical shift of which can be solvent and concentration-dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
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Carbonyl carbon (C=O): A signal in the downfield region, typically around δ 168-172 ppm.
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Aromatic carbons: Multiple signals in the range of δ 114-159 ppm. The carbon bearing the methoxy group will be the most downfield among the 4-methoxyphenyl ring carbons.
-
Methylene carbon (-CH₂-): A signal around δ 44 ppm.
-
Methoxy carbon (-OCH₃): A signal around δ 55 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H stretch: A sharp to moderately broad band in the region of 3300-3400 cm⁻¹.
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C-H stretch (aromatic): Signals above 3000 cm⁻¹.
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C-H stretch (aliphatic): Signals below 3000 cm⁻¹.
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C=O stretch (amide I band): A strong absorption band around 1650-1680 cm⁻¹.
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N-H bend (amide II band): A band in the region of 1510-1550 cm⁻¹.
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C-O stretch (ether): A strong band around 1240-1260 cm⁻¹ (asymmetric) and 1030-1050 cm⁻¹ (symmetric).
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C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z 241. The fragmentation pattern would likely involve cleavage of the amide bond and the benzylic C-C bond.
-
Molecular Ion (M⁺): m/z 241
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Key Fragments:
-
m/z 121: [CH₃OC₆H₄CH₂]⁺ (tropylium ion rearrangement)
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m/z 93: [C₆H₅NH₂]⁺ (aniline radical cation)
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m/z 77: [C₆H₅]⁺ (phenyl cation)
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Physical and Chemical Properties
Physical State and Appearance
Based on related N-phenylacetamide derivatives, 2-(4-methoxyphenyl)-N-phenylacetamide is expected to be a solid at room temperature, likely appearing as a white to off-white crystalline powder.
Melting Point
While the exact melting point is not reported in the available literature, a related compound, 2-(4-Fluorophenyl)-N-(4-methoxyphenyl)acetamide, has a melting point of 142-148 °C. It is reasonable to expect a similar melting range for the title compound.
Solubility
The solubility profile of 2-(4-methoxyphenyl)-N-phenylacetamide can be inferred from its structure. The presence of the polar amide and ether functional groups suggests some degree of polarity.
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Water: Expected to be sparingly soluble in water.
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Organic Solvents: Likely soluble in polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate. It is also expected to be soluble in chlorinated solvents like dichloromethane and chloroform.
Reactivity and Stability
N-phenylacetamide derivatives are generally stable under normal laboratory conditions.[2]
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Stability: The compound is expected to be stable in the absence of strong acids, bases, and oxidizing agents.
-
Reactivity: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would yield 4-methoxyphenylacetic acid and aniline. The aromatic rings can undergo electrophilic substitution reactions, with the 4-methoxyphenyl ring being more activated due to the electron-donating methoxy group.
Potential Applications in Research and Drug Development
The N-phenylacetamide scaffold is a common feature in many biologically active molecules.[3][4] Derivatives of this class have shown a wide range of pharmacological activities, suggesting that 2-(4-methoxyphenyl)-N-phenylacetamide could be a valuable lead compound for drug discovery.
Anticancer Activity
Several studies have demonstrated the potential of N-phenylacetamide derivatives as anticancer agents.[5] For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have exhibited cytotoxic effects against prostate and breast cancer cell lines.[5] The methoxy substituent on the phenyl ring, as present in the title compound, is a common feature in many anticancer agents and can influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Antimicrobial Activity
N-phenylacetamide derivatives have also been investigated for their antimicrobial properties.[6][7] The structural features of 2-(4-methoxyphenyl)-N-phenylacetamide make it a candidate for screening against various bacterial and fungal strains.
Other Potential Biological Activities
The broader class of acetamide derivatives has been associated with a diverse range of biological effects, including anti-inflammatory, analgesic, and anticonvulsant activities. Further research is warranted to explore the full pharmacological potential of 2-(4-methoxyphenyl)-N-phenylacetamide.
Safety and Handling
While a specific safety data sheet (SDS) for 2-(4-methoxyphenyl)-N-phenylacetamide is not widely available, information from related compounds suggests the following precautions:
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Hazards: May be harmful if swallowed. Can cause skin and eye irritation.[2]
-
Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated area, wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
Conclusion
2-(4-methoxyphenyl)-N-phenylacetamide is a compound with significant potential for further investigation in the fields of medicinal chemistry and organic synthesis. Its straightforward synthesis, combined with the known biological activities of the N-phenylacetamide scaffold, makes it an attractive target for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical properties, drawing upon available data and logical inferences from closely related structures. It is hoped that this information will serve as a valuable starting point for researchers and scientists interested in exploring the chemistry and potential applications of this intriguing molecule.
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